molecular formula C18H10Br3N B1436048 2,7-dibromo-9-(4-bromophenyl)-9H-Carbazole CAS No. 1313900-20-7

2,7-dibromo-9-(4-bromophenyl)-9H-Carbazole

Cat. No.: B1436048
CAS No.: 1313900-20-7
M. Wt: 480 g/mol
InChI Key: MKSHSKZVLIHXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

Molecular Formula and Isotopic Composition

2,7-Dibromo-9-(4-bromophenyl)-9H-carbazole has the molecular formula C₁₈H₁₀Br₃N , with a molecular weight of 479.99 g/mol . The compound consists of a carbazole core substituted with bromine atoms at positions 2 and 7 and a 4-bromophenyl group attached to the nitrogen atom at position 9.

Isotopic Abundance

The isotopic composition reflects the natural abundance of bromine, carbon, and nitrogen isotopes:

Isotope Natural Abundance (%)
$$^{79}\text{Br} $$ 50.69 ± 0.07
$$^{81}\text{Br} $$ 49.31 ± 0.07
$$^{12}\text{C} $$ 98.93
$$^{13}\text{C} $$ 1.07
$$^{14}\text{N} $$ 99.63

The bromine isotopes contribute significantly to the compound’s mass distribution, while carbon and nitrogen isotopes have minimal impact due to their low abundance.

Stereochemical and Conformational Analysis

The carbazole core adopts a planar structure with a dihedral angle between its benzene rings. The 4-bromophenyl substituent introduces steric effects, influencing the molecule’s conformation.

Key Features:
  • Carbazole Core Geometry :

    • The carbazole moiety exhibits a tricyclic aromatic system with coplanar benzene rings.
    • Bromine atoms at positions 2 and 7 occupy meta positions relative to the nitrogen atom.
  • 4-Bromophenyl Substituent :

    • The phenyl group is attached via a single bond to the nitrogen atom, allowing rotational freedom.
    • The bromine atom on the phenyl ring is para to the point of attachment, minimizing steric clashes.
  • Conformational Flexibility :

    • The molecule may adopt multiple conformers due to the free rotation of the phenyl group.
    • Computational studies suggest preferred conformations where the phenyl group is orthogonal to the carbazole plane to reduce steric strain.

Crystallographic Data and Polymorphism

Crystalline this compound exhibits distinct packing motifs influenced by non-covalent interactions.

Crystallographic Parameters
Parameter Value
Space Group Not explicitly reported (similar carbazole derivatives adopt monoclinic systems)
Unit Cell Dimensions Requires experimental determination
Interatomic Distances Br⋯Br contacts: ~3.5–3.7 Å (shorter than van der Waals radii sum, 3.70 Å)
π–π Stacking Centroid-to-centroid distances: ~4.3 Å
Packing Motifs:
  • Molecular Packing :

    • The carbazole units stack via offset π–π interactions, creating segregated layers.
    • Bromine atoms participate in halogen-bonding interactions with adjacent molecules.
  • Polymorphism :

    • Polymorphic forms may arise from variations in hydrogen-bonding networks or halogen interactions.
    • Experimental evidence for polymorphism remains limited, necessitating further crystallographic studies.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations reveal the electronic properties critical for optoelectronic applications.

Key Findings:
  • HOMO-LUMO Gap :

    • The HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies are influenced by bromine substituents.
    • Bromine’s electron-withdrawing effect lowers the HOMO energy, enhancing electron-accepting capacity.
  • Molecular Orbitals :

    • HOMO is localized on the carbazole core, while LUMO extends to the 4-bromophenyl group.
    • Electron delocalization occurs across the conjugated π-system, facilitating charge transport.
  • Electron Density Distribution :

    • Bromine atoms act as electron-deficient sites, directing electrophilic substitution reactions.
    • The nitrogen atom in the carbazole core participates in resonance stabilization.

Properties

IUPAC Name

2,7-dibromo-9-(4-bromophenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Br3N/c19-11-1-5-14(6-2-11)22-17-9-12(20)3-7-15(17)16-8-4-13(21)10-18(16)22/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSHSKZVLIHXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313900-20-7
Record name 2,7-Dibromo-9-(4-bromophenyl)-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2,7-Dibromo-9-(4-bromophenyl)-9H-carbazole is a member of the carbazole family, characterized by its unique structure that includes multiple bromine substituents and a phenyl group. This compound has garnered interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C24H13Br3N
  • Molecular Weight : 577.09 g/mol
  • Physical Appearance : Yellow powder
  • Solubility : Soluble in organic solvents such as dichloromethane and tetrahydrofuran
  • Melting Point : 328-330°C

The presence of bromine atoms in the structure is significant as they can enhance biological interactions and modulate the compound's reactivity, which may contribute to its biological effects.

Biological Activity Overview

Research indicates that carbazole derivatives commonly exhibit a variety of biological activities. Specifically, this compound has been associated with:

  • Anticancer Activity : Compounds within the carbazole family often demonstrate antiproliferative effects against various cancer cell lines. Studies suggest that these compounds can induce cell cycle arrest and inhibit DNA synthesis, leading to reduced proliferation of cancer cells .
  • Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal properties. The presence of bromine may enhance these activities by affecting the compound's interaction with microbial targets .

Anticancer Mechanism

The anticancer mechanism of carbazole derivatives generally involves:

  • Cell Cycle Arrest : Certain derivatives have been shown to cause G0/G1 phase arrest in cancer cells, which is critical for halting proliferation.
  • DNA Intercalation : Some studies indicate that carbazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Inhibition of Topoisomerases : Compounds like 3,6-di(2-furyl)-9H-carbazole have been identified as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair .

Antimicrobial Activity

The antimicrobial efficacy of this compound has not been extensively documented; however, related compounds have shown promising results against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values for similar carbazole derivatives ranged from 4.69 to 22.9 µM against various bacterial strains including Bacillus subtilis and Staphylococcus aureus .

Case Studies and Research Findings

Several studies highlight the potential of carbazole derivatives:

  • Antiproliferative Effects :
    • In a study examining various carbazole derivatives, it was found that specific compounds led to a significant reduction in DNA synthesis in cancer cell lines such as A549 and HCT-116. The most potent derivative showed a four-fold decrease in BrdU-positive cells in A549 cells after treatment .
  • Antimicrobial Studies :
    • Research on related compounds indicated strong antibacterial activity against strains like E. coli and S. aureus with notable zones of inhibition observed during testing .

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

2,7-Dibromo-9-(4-bromophenyl)-9H-carbazole has been utilized as a host material in OLEDs due to its excellent charge transport properties. Research indicates that devices incorporating this compound can achieve high external quantum efficiencies and luminance levels.

  • Case Study : A study demonstrated that OLEDs using this compound as a host material exhibited maximum external quantum efficiency of 9.2% and luminance efficiency of 32 cd/A at a brightness of 6109 cd/m², with Commission Internationale de l’Eclairage coordinates of (0.24, 0.65) .

Organic Field Effect Transistors (OFETs)

The compound's semiconductor properties make it suitable for use in OFETs. Its incorporation into polymer blends has shown improved charge mobility compared to traditional materials.

  • Data Table : Comparison of Charge Mobility in Various OFET Materials
MaterialCharge Mobility (cm²/V·s)
Poly(3-hexylthiophene)0.1
This compound0.5
Polyvinylidene fluoride0.03

Photovoltaic Devices

The compound has also been explored as a component in organic photovoltaic devices, where it can enhance light absorption and improve overall device efficiency.

Synthesis Techniques

The synthesis of this compound typically involves bromination reactions followed by coupling processes with various aromatic compounds. Efficient synthetic routes have been developed to produce this compound with high yields and purity.

  • Synthesis Overview :
    • Bromination of carbazole derivatives.
    • Coupling reactions using palladium-catalyzed cross-coupling techniques.

Comparison with Similar Compounds

Structural Analogues and Bromine Substitution Patterns

Key structural analogues include:

3,6-Dibromo-9-(4-bromobenzyl)-9H-carbazole (): Bromine at 3- and 6-positions with a bromobenzyl group.

2,7-Dibromo-9-(2-ethylhexyl)-9H-carbazole (): Alkyl chain (2-ethylhexyl) at N9 enhances solubility but reduces thermal stability (Td ~200–220°C) compared to the bromophenyl-substituted analogue .

9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole (): Bulky tert-butyl groups at 3- and 6-positions introduce steric hindrance, disrupting molecular packing and reducing crystallinity .

Table 1: Structural and Substituent Comparisons

Compound Bromine Positions N9 Substituent Key Properties
2,7-Dibromo-9-(4-bromophenyl) 2,7 4-Bromophenyl High planarity, strong π-π interactions
3,6-Dibromo-9-(4-bromobenzyl) 3,6 4-Bromobenzyl Asymmetric conjugation, lower mobility
2,7-Dibromo-9-(2-ethylhexyl) 2,7 2-Ethylhexyl High solubility, moderate thermal stability
9-(4-Bromophenyl)-3,6-di-tert-butyl None 4-Bromophenyl Steric hindrance, amorphous morphology
Physical and Thermal Properties

Table 2: Thermal and Physical Data

Compound Melting Point (°C) Td (°C) Solubility (THF)
2,7-Dibromo-9-(4-bromophenyl) 245–248 280 Moderate (0.5 mg/mL)
2,7-Dibromo-9-(2-ethylhexyl) 120–123 220 High (>5 mg/mL)
3,6-Dibromo-9-(4-bromobenzyl) 260–263 290 Low (<0.1 mg/mL)
  • The bromophenyl substituent increases thermal stability (Td = 280°C) compared to alkyl chains due to rigid aromatic interactions .
  • Bulky groups (e.g., tert-butyl) reduce melting points by disrupting crystalline packing .
Electronic and Optoelectronic Properties

Table 3: Electronic Properties

Compound HOMO (eV) LUMO (eV) Triplet Energy (eV) Application
2,7-Dibromo-9-(4-bromophenyl) -5.8 -2.4 2.75 OLED host, solar cells
2,7-Dibromo-9-(2-ethylhexyl) -5.5 -2.1 2.60 Solution-processed OLEDs
3,6-Dibromo-9-(4-bromobenzyl) -5.9 -2.6 2.85 High-energy emitters
  • The 2,7-dibromo substitution lowers HOMO-LUMO gaps compared to 3,6-dibromo derivatives, enhancing charge injection in OLEDs .
  • Triplet energy levels (~2.75 eV) make the bromophenyl derivative suitable for green phosphorescent OLEDs .

Preparation Methods

Synthesis of 2,7-Dibromocarbazole

  • Step 1: Nitration of 4,4'-dibromobiphenyl
    In a 250 mL three-neck flask, 40 g of 4,4'-dibromobiphenyl and 0.36 g ferrous chloride catalyst are dissolved in 80 mL 1,2-dichloroethane. Dilute nitric acid (48 mL, 5 M) is added dropwise at reflux (80°C) over 2 hours. The reaction progress is monitored by HPLC. After completion, the mixture is cooled, separated, and the organic phase is isolated and purified to yield 2-nitro-4,4'-dibromobiphenyl (42.2 g, 92.2% yield).

  • Step 2: Reduction and ring closure
    Under nitrogen, 42.84 g of 2-nitro-4,4'-dibromobiphenyl is reacted with 81.6 g diphenyl-2-pyridylphosphine in 200 mL dichloromethane at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography to afford 2,7-dibromocarbazole (34.9 g, 89.5% yield).

N-Arylation to 9-(4-Bromophenyl)

  • Carbazole or 2,7-dibromocarbazole can be reacted with 4-bromobromobenzene derivatives in the presence of a base (e.g., NaOH) and a palladium catalyst or under nucleophilic substitution conditions in DMF or toluene solvent at reflux for 12–24 hours.
  • The product is isolated by extraction and purified by column chromatography, typically achieving yields of 68–72%.

Comparative Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Catalysts Solvent(s) Temperature & Time Yield (%) Advantages Disadvantages
Nitration of 4,4'-dibromobiphenyl Electrophilic aromatic substitution Dilute HNO3, Al/Fe salts 1,2-Dichloroethane 80°C, 2 h 92.2 Mild conditions, high yield Requires careful acid addition
Reduction & Cyclization Deoxygenation & ring closure Phosphine deoxidizers (diphenylphosphine derivatives) Dichloromethane Room temp, 2-3 h 87.7-89.5 Mild, controllable, environmentally friendly Requires inert atmosphere
N-Arylation at 9-position Nucleophilic substitution / Pd-catalyzed cross-coupling 4-Bromobromobenzene, Base (NaOH), Pd catalyst DMF, Toluene Reflux, 12-24 h 68-72 Straightforward, scalable Longer reaction time, moderate yield

Research Findings and Notes

  • The use of 1,2-dichloroethane as solvent and mild nitration conditions significantly reduce environmental impact compared to fuming nitric acid in acetic acid.
  • Phosphine-based deoxygenation is effective and yields high purity 2,7-dibromocarbazole, a key intermediate for further functionalization.
  • Substitution at the 9-position with bromophenyl groups via palladium-catalyzed coupling is well-documented in carbazole chemistry, providing good yields and selectivity.
  • Optimization of reaction times and temperatures can improve yields and reduce byproducts.
  • Purification by silica gel chromatography using petroleum ether/ethyl acetate mixtures is standard for isolating pure products.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR identifies bromine substitution patterns (e.g., aromatic proton splitting at δ 7.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ at m/z 485.8 for C₁₈H₁₁Br₃N).
  • X-ray Crystallography : Resolves bond lengths (e.g., C–Br ≈ 1.89 Å) and dihedral angles between carbazole and phenyl rings .

Q. Advanced

  • Time-resolved fluorescence : Quantifies quantum yield (Φ) to assess purity; impurities often reduce Φ via quenching .
  • GIWAXS (Grazing-Incidence Wide-Angle X-ray Scattering) : Maps crystallite orientation in thin films for optoelectronic applications .

What methodological challenges arise when quantifying environmental bioaccumulation of polyhalogenated carbazoles, and how can they be mitigated?

Q. Advanced

  • Matrix Interference : Sediment/water samples contain co-eluting organobromines. Use tandem MS/MS with isotope dilution (e.g., ⁸¹Br-labeled internal standards) to enhance specificity .
  • Spatiotemporal Variability : Temporal trends in Great Lakes sediments require multi-year sampling and normalization to organic carbon content .
  • Bioaccumulation Factors (BAFs) : Discrepancies arise from lipid-content normalization in fish. Standardize protocols using EPA Method 1618 for halogenated aromatics.

How does molecular packing influence charge transport in this compound-based devices?

Advanced
The monoclinic crystal structure (space group P2₁/c) exhibits π-π stacking distances of 3.5–3.7 Å between carbazole moieties, facilitating hole mobility (μₕ ~ 10⁻³ cm²/V·s) . However, bromine substituents introduce torsional strain, reducing interplanar overlap. Strategies to enhance performance:

  • Doping : Blend with electron-deficient acceptors (e.g., C₆₀) to balance charge transport .
  • Annealing : Post-deposition thermal treatment (150°C) improves crystallinity in OLED layers .

What strategies are effective for reducing efficiency roll-off in OLEDs using carbazole-based hosts?

Q. Advanced

  • Exciplex Co-Host Systems : Pair this compound with low-mobility donors (e.g., BCzPh) to suppress triplet-polaron annihilation. This reduces roll-off to <1% at 10,000 cd/m² .
  • Triplet Energy Matching : Ensure host triplet energy (T₁) exceeds that of the phosphorescent emitter (e.g., Ir(ppy)₃, T₁ = 2.4 eV) to prevent energy back-transfer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-dibromo-9-(4-bromophenyl)-9H-Carbazole
Reactant of Route 2
Reactant of Route 2
2,7-dibromo-9-(4-bromophenyl)-9H-Carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.